5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- is an organic compound with a unique structure that includes a hexenol backbone, five fluorine atoms, and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- typically involves the introduction of fluorine and iodine atoms into a hexenol structure. One common method is the halogenation of 5-Hexen-1-ol, where fluorine and iodine are added under controlled conditions. The reaction may involve the use of reagents such as iodine pentafluoride (IF5) and iodine (I2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexenoic acids or hexenal derivatives.
Reduction: Formation of hexenol derivatives with reduced functional groups.
Substitution: Formation of azido or thiol-substituted hexenol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- involves its interaction with molecular targets through its functional groups. The fluorine atoms can enhance the compound’s reactivity and stability, while the iodine atom can participate in substitution reactions. The compound’s effects are mediated through pathways involving nucleophilic and electrophilic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexen-1-ol: A simpler analog without fluorine and iodine atoms.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A structurally related compound with different substituents.
Uniqueness
5-Hexen-1-ol, 4,4,5,6,6-pentafluoro-2-iodo- is unique due to the presence of multiple fluorine atoms and an iodine atom, which impart distinct chemical properties and reactivity. These features make it valuable for specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
139780-45-3 |
---|---|
Molekularformel |
C6H6F5IO |
Molekulargewicht |
316.01 g/mol |
IUPAC-Name |
4,4,5,6,6-pentafluoro-2-iodohex-5-en-1-ol |
InChI |
InChI=1S/C6H6F5IO/c7-4(5(8)9)6(10,11)1-3(12)2-13/h3,13H,1-2H2 |
InChI-Schlüssel |
XFWGRXWPEAUFJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)I)C(C(=C(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.